Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate
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Overview
Description
Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate is a chemical compound with the molecular formula C12H21F3N2O2 and a molecular weight of 282.31 g/mol . This compound is known for its unique structural features, including a tert-butyl group and a trifluoromethyl group attached to a cyclohexyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative that contains a trifluoromethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate can be compared with similar compounds such as:
Tert-butyl n-[4-amino-3-(trifluoromethyl)phenyl]carbamate: This compound has a phenyl ring instead of a cyclohexyl ring, which affects its reactivity and applications.
This compound: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its combination of a cyclohexyl ring with a trifluoromethyl group, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-10(2,3)19-9(18)17-8-4-6-11(16,7-5-8)12(13,14)15/h8H,4-7,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBROSIIZYMNZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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